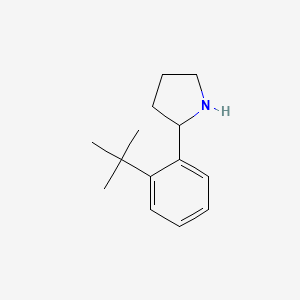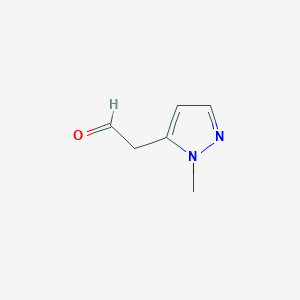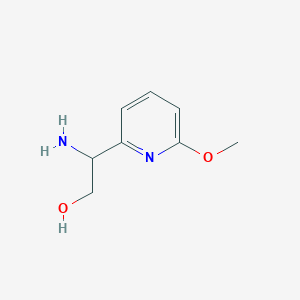
2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid is an organic compound that belongs to the class of phenylbutanoic acids It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for the formation of carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylbutanoic acids, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-Phenyl-2-(trifluoromethyl)butanoic acid
- 2-(4-(trifluoromethyl)phenyl)butanoic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C12H13F3O2 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
2-methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C12H13F3O2/c1-7(8(2)11(16)17)9-3-5-10(6-4-9)12(13,14)15/h3-8H,1-2H3,(H,16,17) |
InChIキー |
GHENFBICLOKQKR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




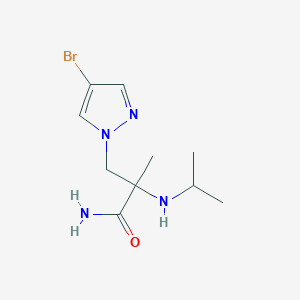
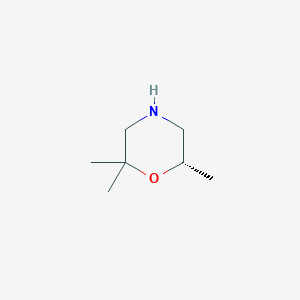
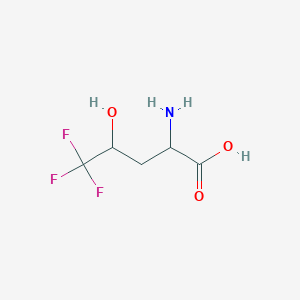
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)


